Methylnissolin

Vue d'ensemble

Description

Méthodes De Préparation

La méthylnissoline peut être extraite d'Astragalus membranaceus en utilisant des techniques d'extraction en phase solide dispersive . Le processus d'extraction implique le trempage de la matière végétale dans de l'eau distillée, suivi d'un chauffage au reflux et d'une filtration . Le composé peut ensuite être analysé en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour garantir sa pureté .

Analyse Des Réactions Chimiques

La méthylnissoline subit plusieurs types de réactions chimiques, notamment :

Oxydation : La méthylnissoline peut être oxydée pour former divers produits d'oxydation.

Réduction : Le composé peut subir des réactions de réduction dans des conditions spécifiques.

Substitution : La méthylnissoline peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

La méthylnissoline a une large gamme d'applications de recherche scientifique :

Médecine : Le composé a des applications thérapeutiques potentielles en raison de sa capacité à inhiber la prolifération cellulaire et à réduire l'inflammation

Mécanisme d'action

La méthylnissoline exerce ses effets principalement par l'inhibition de la voie de signalisation extracellulaire régulée par les kinases (ERK) . Elle inhibe la phosphorylation de la protéine kinase activée en réponse aux mitogènes ERK1/2, ce qui inhibe la prolifération cellulaire induite par le facteur de croissance dérivé des plaquettes . De plus, la méthylnissoline active la voie Nrf2/HO-1, offrant une cytoprotection contre le stress oxydatif .

Applications De Recherche Scientifique

Cytoprotection Against Oxidative Stress

One of the most significant applications of MNG is its role in protecting cells from oxidative stress. Research indicates that MNG activates the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative damage. A study demonstrated that MNG pretreatment significantly improved cell viability in human umbilical vein endothelial cells (EA.hy926) exposed to hydrogen peroxide (H2O2), a common inducer of oxidative stress. The protective effects were linked to:

- Increased expression of Nrf2 : MNG enhanced Nrf2 translocation to the nucleus, leading to elevated expression of antioxidant proteins such as HO-1 and NQO1.

- Reduction of intracellular ROS levels : MNG effectively suppressed the generation of reactive oxygen species (ROS) induced by H2O2, thereby mitigating oxidative damage .

Antioxidant Activity

MNG exhibits potent antioxidant properties, making it a valuable compound in combating oxidative stress-related diseases. Its antioxidant activity has been evaluated using various assays, including DPPH radical scavenging and cell-based assays. Key findings include:

- Dose-dependent antioxidant effects : MNG demonstrated significant scavenging activity against free radicals at concentrations between 5 μM and 80 μM.

- Synergistic effects with other compounds : In combination with other herbal extracts, MNG has shown enhanced antioxidant activity, suggesting potential for synergistic formulations in therapeutic applications .

Anti-inflammatory Properties

In addition to its antioxidant capabilities, MNG has been studied for its anti-inflammatory effects. A notable study investigated its impact on obesity-induced inflammatory responses in co-cultures of adipocytes and macrophages. The findings highlighted:

- Inhibition of pro-inflammatory cytokines : MNG reduced the production of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), which are key mediators of inflammation.

- Regulation of adipogenesis-related proteins : MNG inhibited the expression of proteins associated with adipogenesis, such as C/EBPα and PPARγ, thereby reducing lipid accumulation in adipocytes .

Potential Therapeutic Mechanisms

The therapeutic potential of MNG extends beyond its antioxidant and anti-inflammatory properties. Research has indicated several mechanisms through which MNG may exert beneficial effects:

- Activation of signaling pathways : MNG's ability to activate the PI3K/Akt pathway further supports its role in enhancing cellular survival and reducing inflammation.

- Neuroprotective effects : Although limited studies exist on MNG's neuroprotective capabilities, its antioxidant properties suggest potential applications in neurodegenerative diseases .

Case Study 1: Protective Effects on Endothelial Cells

A study focused on the cytoprotective effects of MNG on EA.hy926 cells revealed that treatment with MNG prior to exposure to H2O2 significantly decreased cell death rates. The experiment utilized various concentrations of MNG and assessed cell viability through MTT assays. Results indicated a notable increase in cell viability at higher concentrations of MNG.

Case Study 2: Anti-inflammatory Effects in Adipocyte-Macrophage Co-culture

In an investigation into obesity-induced inflammation, researchers co-cultured 3T3-L1 adipocytes with RAW264.7 macrophages and treated them with varying concentrations of MNG. The results demonstrated a significant reduction in inflammatory markers and lipid accumulation compared to control groups.

Summary Table of Findings

Mécanisme D'action

Methylnissolin exerts its effects primarily through the inhibition of the extracellular signal-regulated kinase (ERK) pathway . It inhibits the phosphorylation of ERK1/2 mitogen-activated protein kinase, which in turn inhibits cell proliferation induced by platelet-derived growth factor . Additionally, this compound activates the Nrf2/HO-1 pathway, providing cytoprotection against oxidative stress .

Comparaison Avec Des Composés Similaires

La méthylnissoline est unique par rapport aux autres composés de la classe des pterocarpines en raison de ses effets inhibiteurs spécifiques sur la voie ERK et de ses propriétés cytoprotectrices . Des composés similaires comprennent :

Formononétine : Un autre composé de la classe des pterocarpines avec des propriétés anti-inflammatoires.

Biochanine A : Une pterocarpine aux effets anticancéreux potentiels.

Pterocarpine : Connue pour ses propriétés antioxydantes.

Ces composés partagent certaines activités biologiques avec la méthylnissoline, mais diffèrent par leurs mécanismes d'action spécifiques et leurs potentiels thérapeutiques .

Activité Biologique

Methylnissolin, also known as Astrapterocarpan, is a compound derived from Astragalus membranaceus, a plant recognized for its medicinal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential applications in treating diseases.

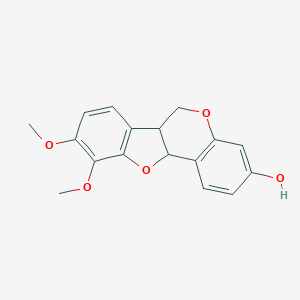

This compound has the chemical structure characterized by its unique benzofuro[3,2-c]-benzopyran framework. Its biological activities are attributed to its ability to modulate various signaling pathways, particularly those involved in cell proliferation and oxidative stress response.

Key Mechanisms

- Inhibition of Cell Proliferation :

- Oxidative Stress Protection :

-

Anti-inflammatory Effects :

- This compound-3-O-β-d-glucopyranoside (MNG), a derivative of this compound, has been shown to inhibit lipid accumulation and reduce inflammatory cytokine production (IL-6 and MCP-1) in co-culture systems of adipocytes and macrophages. This suggests potential applications in managing obesity-related inflammation .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Cytoprotection Against Oxidative Stress :

In a study assessing the protective effects of MNG on endothelial cells, it was found that pretreatment with MNG significantly decreased cell death induced by oxidative stress. The enhancement of Nrf2 and HO-1 was noted as a key mechanism for this protection . -

Obesity-Induced Inflammation :

Another study demonstrated that MNG effectively inhibited lipid accumulation in adipocytes while simultaneously reducing pro-inflammatory cytokine production in macrophages co-cultured with these adipocytes. This dual action highlights its potential therapeutic role in metabolic disorders related to obesity .

Future Directions

The promising biological activities exhibited by this compound suggest several avenues for future research:

- In Vivo Studies : Further investigation into the effects of this compound in animal models could provide insights into its therapeutic potential for diseases such as cardiovascular disorders, diabetes, and cancer.

- Mechanistic Studies : Detailed studies focusing on the molecular mechanisms underlying its protective effects against oxidative stress and inflammation will help clarify its role in cellular health.

- Clinical Applications : Given its anti-inflammatory properties, this compound could be explored as a potential treatment option for chronic inflammatory diseases.

Propriétés

IUPAC Name |

9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVGCLXUTLXAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73340-41-7 | |

| Record name | Methylnissolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.